6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine and chlorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of different imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H8BrClN2 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
6-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
ORHPVRUOEIKEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)Cl |
Origin of Product |
United States |
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